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Compound of Interest

Compound Name:
N-(5-Amino-2-

methoxyphenyl)butanamide

Cat. No.: B1356454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amide that holds

potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure,

featuring a reactive primary amine and an amide linkage, makes it a suitable scaffold for the

synthesis of more complex molecules, including potential kinase inhibitors and other

biologically active compounds. This document provides a detailed two-step protocol for the

synthesis of N-(5-Amino-2-methoxyphenyl)butanamide, starting from commercially available

2-methoxy-5-nitroaniline. The protocol covers the initial acylation to form the nitro-intermediate,

followed by a reduction of the nitro group to yield the final product.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Reagent Type

2-Methoxy-5-

nitroaniline
C₇H₈N₂O₃ 168.15 Starting Material

Butanoyl chloride C₄H₇ClO 106.55 Reagent

Triethylamine C₆H₁₅N 101.19 Base

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 Solvent

N-(2-methoxy-5-

nitrophenyl)butanamid

e

C₁₁H₁₄N₂O₄ 238.24 Intermediate

Hydrazine hydrate H₆N₂O 50.06 Reducing Agent

Ferric Chloride (FeCl₃) FeCl₃ 162.20 Catalyst

Activated Carbon C 12.01 Co-catalyst

Ethanol C₂H₆O 46.07 Solvent

N-(5-Amino-2-

methoxyphenyl)butan

amide

C₁₁H₁₆N₂O₂ 208.26 Final Product

Experimental Protocols
A two-step synthesis protocol is proposed for the preparation of N-(5-Amino-2-
methoxyphenyl)butanamide.

Step 1: Synthesis of N-(2-methoxy-5-
nitrophenyl)butanamide (Intermediate)
This step involves the acylation of 2-methoxy-5-nitroaniline with butanoyl chloride in the

presence of triethylamine as a base.

Materials:
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2-Methoxy-5-nitroaniline

Butanoyl chloride

Triethylamine

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Standard glassware for workup and purification

Procedure:

In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous

dichloromethane (DCM).

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M

HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude N-(2-methoxy-5-nitrophenyl)butanamide by recrystallization from a suitable

solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of N-(5-Amino-2-
methoxyphenyl)butanamide (Final Product)
This step involves the reduction of the nitro group of the intermediate to a primary amine using

hydrazine hydrate and a ferric chloride catalyst.[1][2]

Materials:

N-(2-methoxy-5-nitrophenyl)butanamide

Ethanol

Ferric chloride (FeCl₃)

Activated carbon

Hydrazine hydrate (80% solution)

Celite or diatomaceous earth

Round-bottom flask with reflux condenser

Heating mantle

Standard glassware for filtration and purification

Procedure:
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In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in

ethanol.

Add a catalytic amount of ferric chloride and a small amount of activated carbon to the

suspension.[1][2]

Heat the mixture to 60-80 °C with vigorous stirring.

Carefully add hydrazine hydrate (4.0-5.0 eq) dropwise to the heated mixture. An exothermic

reaction may be observed.

After the addition, maintain the reaction at reflux for 1-2 hours, monitoring for the

disappearance of the starting material by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Filter the hot solution through a pad of Celite to remove the catalyst and activated carbon.

Wash the filter cake with ethanol.

Combine the filtrates and evaporate the solvent under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel or by

recrystallization to afford pure N-(5-Amino-2-methoxyphenyl)butanamide.

Characterization
The synthesized intermediate and final product should be characterized by standard analytical

techniques to confirm their identity and purity.
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Technique
Expected Observations for N-(5-Amino-2-
methoxyphenyl)butanamide

¹H NMR

Peaks corresponding to aromatic protons (likely

in the 6.5-7.0 ppm region), a singlet for the

methoxy group (~3.8 ppm), signals for the

butanamide alkyl chain (triplet, sextet, triplet), a

broad singlet for the amine protons (NH₂), and a

singlet for the amide proton (NH).

¹³C NMR

Resonances for aromatic carbons, the methoxy

carbon, the amide carbonyl carbon, and the

carbons of the butyl group.

FT-IR

Characteristic absorption bands for N-H

stretching of the primary amine and the amide,

C=O stretching of the amide, and C-H stretching

of aromatic and aliphatic groups.

Mass Spectrometry

A molecular ion peak (M+) or protonated

molecular ion peak ([M+H]+) corresponding to

the calculated molecular weight of 208.26.

Melting Point
A sharp melting point range for the purified solid

product.

Visualizations
Synthesis Workflow

Step 1: Acylation
Step 2: Reduction

2-Methoxy-5-nitroaniline
Acylation

(DCM, Et3N, 0°C to RT)

Butanoyl chloride

N-(2-methoxy-5-nitrophenyl)butanamide Reduction
(Hydrazine, FeCl3, EtOH, Reflux)

Purified Intermediate N-(5-Amino-2-methoxyphenyl)butanamide
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Click to download full resolution via product page

Caption: A two-step workflow for the synthesis of the target compound.

Potential Applications and Logical Relationships

Potential Research Applications

N-(5-Amino-2-methoxyphenyl)butanamide

Intermediate for
Kinase Inhibitors (e.g., EGFR)

Scaffold for
Antimicrobial Agents

Fragment for
Fragment-Based Drug Discovery

Versatile Building Block in
Medicinal Chemistry
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Caption: Potential applications based on related chemical structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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